2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Overview
Description
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a piperidine ring, a cyclohexane ring, and a chloroacetamide group.
Preparation Methods
The synthesis of 2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide typically involves the reaction of 1-cyclohexanecarbonylpiperidine with chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with an acid-binding agent like triethylamine . The mixture is stirred at room temperature, and the chloroacetyl chloride is added dropwise. The reaction is then heated to reflux, and the product is isolated by crystallization and filtration .
Chemical Reactions Analysis
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction:
Scientific Research Applications
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential therapeutic agents.
Chemical Biology: The compound is used to study the interactions of piperidine derivatives with biological targets.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through their functional groups. The piperidine ring and chloroacetamide group may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide can be compared to other chloroacetamide derivatives and piperidine-containing compounds. Similar compounds include:
2-chloro-N-arylacetamide: Used as a precursor for various chemical syntheses.
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone): Utilized in the synthesis of thienopyridine derivatives.
Properties
IUPAC Name |
2-chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c15-10-13(18)16-12-6-8-17(9-7-12)14(19)11-4-2-1-3-5-11/h11-12H,1-10H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXHTANRDIVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-70-2 | |
Record name | 2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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